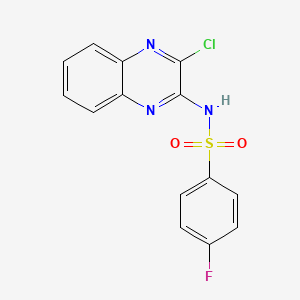

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3O2S/c15-13-14(18-12-4-2-1-3-11(12)17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTDWIMWUJLLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves the condensation of 3-chloroquinoxaline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoxaline moiety can be subjected to oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoxaline or benzene ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives exhibit notable antimicrobial properties against a range of pathogens:

- Antibacterial Properties : Several studies have demonstrated that quinoxaline derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria, including strains of Mycobacterium tuberculosis. For instance, derivatives such as quinoxaline-1,4-di-N-oxide have shown promising results with inhibition rates reaching up to 100% against M. tuberculosis .

- Antifungal Activity : Quinoxaline compounds have also been tested for antifungal activity against various fungal species. Specific derivatives have shown high efficacy in inhibiting fungal growth, contributing to their potential as therapeutic agents for fungal infections .

Anticancer Potential

The anticancer activity of quinoxaline derivatives is a significant area of research:

- Mechanisms of Action : Quinoxalines have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Case Studies : Recent studies have highlighted specific quinoxaline derivatives that exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and NCI-H 460 (lung cancer). These findings suggest that N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide could be explored further for its potential as an anticancer agent .

Anti-inflammatory Applications

Inflammation is a common underlying factor in many chronic diseases, and quinoxaline derivatives are being investigated for their anti-inflammatory properties:

- Research Findings : Studies indicate that certain quinoxaline compounds can reduce inflammatory markers and cytokine production in various models of inflammation. This suggests their potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their pharmacological properties:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced antibacterial activity |

| Alkyl substitutions | Increased anticancer potency |

| Sulfonamide group | Improved solubility and bioavailability |

Research shows that specific modifications can significantly impact the biological activity of these compounds, guiding the design of more effective drugs .

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Physicochemical Properties of Selected Sulfonamide Derivatives

Key Observations :

- Core Heterocycle Influence: Quinoxaline and quinoline derivatives (e.g., compounds from and ) exhibit higher melting points (>290°C), likely due to strong intermolecular interactions in aromatic systems. Adamantane () and anthraquinone () derivatives show lower melting points, reflecting differences in molecular rigidity .

- Substituent Effects: The introduction of methoxy (OCH₃) or bromo (Br) groups in quinoline derivatives () correlates with reduced yields (38.7–52.6%) compared to anthraquinone derivatives (62% yield for compound 9f) .

- Purity: Anthraquinone-based sulfonamides (e.g., 9f) demonstrate exceptional purity (98.7%), suggesting optimized synthetic protocols for complex polycyclic systems .

Key Observations :

- Receptor Selectivity: LSN2424100 () highlights the role of bulky substituents (biphenyl, imidazole) in achieving orexin receptor subtype selectivity, contrasting with simpler quinoxaline derivatives lacking such groups .

- Enzyme Inhibition: Anthraquinone-based sulfonamides () exhibit enhanced PGAM1 inhibition, likely due to the planar aromatic system interacting with the enzyme’s active site .

- Structural Versatility : The 4-fluorobenzenesulfonamide moiety serves as a versatile scaffold, enabling diverse applications from antimicrobials () to central nervous system targets () .

Biological Activity

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety substituted at the 3-position with a chlorine atom, linked to a sulfonamide functional group and a 4-fluorobenzene ring. Its molecular formula is with a molecular weight of 351.78 g/mol. The presence of these functional groups suggests significant bioactivity, particularly in the fields of medicinal chemistry and pharmacology .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that compounds similar to this one can inhibit cancer cell proliferation. The quinoxaline scaffold is often associated with anticancer activities, particularly through the inhibition of specific enzymes involved in tumorigenesis.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting various bacterial strains and possibly fungi.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism of action primarily involves the interaction of this compound with specific molecular targets:

- Enzyme Inhibition : The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases implicated in cancer progression or microbial growth .

- Binding Affinity : The sulfonamide group enhances the compound’s binding affinity to biological targets, potentially increasing its specificity and efficacy as a therapeutic agent.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study explored the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential. Molecular docking studies revealed that the compound binds effectively to the active site of specific kinases involved in cell growth regulation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating promising antibacterial activity. Further analysis suggested that the mechanism involves disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-chloroquinoxaline-2-amine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR (¹H/¹³C): Assign peaks using DEPT and 2D-COSY to confirm sulfonamide linkage and substituent positions .

- X-ray crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., C–F bond length analysis, ~1.34 Å) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 377.02) .

Q. What in vitro biological screening strategies are suitable for initial pharmacological profiling?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorometric assays .

- Antimicrobial activity : Use broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay, IC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective receptor antagonism?

- Methodological Answer :

- Modify substituents : Replace the 3-chloroquinoxaline moiety with pyridazine or morpholine groups to assess OX2 receptor selectivity (e.g., OX2 IC₅₀ < 100 nM vs. OX1 IC₅₀ > 10 µM) .

- Docking simulations : Use AutoDock Vina to model interactions with CB2 receptors, focusing on sulfonamide hydrogen bonding and halogen-π interactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Validate assay conditions : Compare results under standardized pH, temperature, and solvent (DMSO concentration ≤0.1%) .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) that may cause false negatives .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 interactions.

- Metabolite identification : Simulate Phase I/II metabolism (e.g., sulfonamide hydrolysis or quinoxaline ring oxidation) using GLORYx .

Q. What crystallographic techniques address challenges in polymorph identification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.